molecular formula C16H12O3 B8457365 6-(Benzyloxy)-2H-chromen-2-one

6-(Benzyloxy)-2H-chromen-2-one

Cat. No.: B8457365
M. Wt: 252.26 g/mol
InChI Key: PIGPQOWBJPLRTP-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2H-chromen-2-one is a coumarin derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 6-position of the coumarin core. Coumarins are lactones of 2-hydroxyphenylpropionic acid and are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . Its molecular formula is C₁₆H₁₂O₃, with an average molecular weight of 264.26 g/mol (calculated from structural analogs in and ).

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

6-phenylmethoxychromen-2-one

InChI

InChI=1S/C16H12O3/c17-16-9-6-13-10-14(7-8-15(13)19-16)18-11-12-4-2-1-3-5-12/h1-10H,11H2

InChI Key

PIGPQOWBJPLRTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=O)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2H-chromen-2-one typically involves the following steps:

    Starting Material: The synthesis begins with 2H-chromen-2-one as the core structure.

    Benzyloxy Group Introduction: The benzyloxy group is introduced at the 6th position of the chromen-2-one core through a nucleophilic substitution reaction. This can be achieved by reacting 6-hydroxy-2H-chromen-2-one with benzyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 6-(Benzyloxy)-2H-chromen-2-one follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of 2H-chromen-2-one and benzyl bromide.

    Optimized Conditions: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain high-purity 6-(Benzyloxy)-2H-chromen-2-one.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of dihydrochromen-2-one derivatives.

    Substitution: Formation of various substituted chromen-2-one derivatives depending on the substituent introduced.

Scientific Research Applications

6-(Benzyloxy)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or oxidative stress.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
6-(Benzyloxy)-2H-chromen-2-one 6-OCH₂C₆H₅ C₁₆H₁₂O₃ 264.26 High lipophilicity; benzyloxy group may enhance interaction with hydrophobic targets. -
6-Methoxy-2H-chromen-2-one 6-OCH₃ C₁₀H₈O₃ 176.17 Smaller substituent; lower lipophilicity. Used as a fluorescence probe due to methoxy’s electron-donating effect.
6-Chloro-4-methyl-2H-chromen-2-one 6-Cl, 4-CH₃ C₁₀H₇ClO₂ 194.62 Chloro (electron-withdrawing) and methyl (electron-donating) groups alter electronic density; may affect reactivity in further substitutions.
6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one 6-Br, 7-OH, 4-CH₂OH C₁₀H₇BrO₄ 287.07 Bromo increases molecular weight; polar hydroxy groups improve water solubility.
3-Benzoyl-6-chloro-2H-chromen-2-one 3-C(=O)C₆H₅, 6-Cl C₁₆H₉ClO₃ 284.70 Benzoyl group at position 3 introduces steric bulk; chloro at 6 may direct electrophilic reactions.

Key Research Findings

  • Synthetic Efficiency : Silica-supported methods () reduce reaction times by ~50% compared to conventional techniques, critical for high-throughput synthesis .
  • Biological Potency : Substitution at position 6 with bulky groups (benzyloxy, benzoyl) correlates with improved antimicrobial and cytotoxic activities in vitro .
  • Structural Insights : X-ray crystallography (e.g., ORTEP-3 in ) confirms that bulky substituents induce planarity distortions in the coumarin ring, affecting binding to biological targets .

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